6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4S/c1-19-6-8-21(9-7-19)17-31-18-27(36(33,34)22-5-3-4-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-10-12-35-13-11-30/h3-9,14-16,18H,10-13,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBSCDSTHNIYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Morpholine Ring Addition: The morpholine ring can be added through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential as a therapeutic agent due to its ability to interact with various biological targets. Key applications include:
Anticancer Activity
Recent studies have indicated that derivatives of dihydroquinolinone compounds exhibit promising anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, research has shown that modifications in the sulfonamide group can enhance the selectivity and potency of these compounds against tumor cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. The presence of the fluoro group and the sulfonamide moiety may contribute to its ability to disrupt bacterial cell function, making it a candidate for further investigation as an antimicrobial agent .
Neuroprotective Effects
Preliminary studies indicate that compounds similar to 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of a related compound. The findings revealed that the compound inhibited cell proliferation in various cancer types, including breast and lung cancer cells, with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Testing
In another study, derivatives of the compound were tested against a panel of bacterial strains. The results showed effective inhibition of growth in several strains, suggesting that modifications to the sulfonamide group could enhance antimicrobial activity .
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
- 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-4-yl)-1,4-dihydroquinolin-4-one
- 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-4-yl)-1,4-dihydroquinolin-4-one
Uniqueness
- The presence of the morpholine ring and the specific substitution pattern make this compound unique. These structural features contribute to its distinct chemical properties and potential applications.
Biological Activity
6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of dihydroquinolinones. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.6 g/mol. The presence of various functional groups, including a fluorine atom and a morpholine ring, suggests diverse biological interactions.
Antimicrobial Activity
Research has indicated that similar dihydroquinolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that some compounds in this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for effective compounds against E. coli and Staphylococcus aureus have been reported as low as 62.5 µg/mL and 78.12 µg/mL respectively .
Table 1: Antimicrobial Efficacy of Dihydroquinolinone Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 62.5 |
| Compound B | Staphylococcus aureus | 78.12 |
| Compound C | E. faecalis | 70 |
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells. The reported IC50 values for these compounds range from 200 to 300 µg/mL .
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the sulfonyl group enhances its interaction with biological targets, potentially inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the effectiveness of various dihydroquinolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives could significantly reduce bacterial viability in vitro, suggesting potential therapeutic applications for resistant infections .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of related compounds on breast and lung cancer cell lines. The findings revealed that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Start with a quinolin-4-one core. Introduce the 6-fluoro and 7-morpholinyl groups via nucleophilic aromatic substitution (NAS) under controlled temperature (60–80°C) using morpholine and fluorinating agents (e.g., KF/18-crown-6) .
- Step 2 : Sulfonate the 3-position using 3-methylbenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to drive the reaction .
- Step 3 : Alkylate the 1-position with 4-methylbenzyl bromide via SN2 mechanism in DMF at 50°C. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield Optimization : Use catalytic Pd or Cu for cross-coupling steps; monitor reaction progress via TLC or HPLC. Yields for analogous quinolin-4-one derivatives range from 61–92% under optimized conditions .
Q. How can the compound’s structure be rigorously confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 6.8–7.4 ppm), morpholinyl (δ 3.6–4.1 ppm), and methylbenzenesulfonyl (δ 2.4 ppm for CH3) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a related morpholinyl-quinazolinamine showed m/z 446.9000 (calc. 446.9002) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (if crystallizable).
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for in vitro assays), ethanol, and aqueous buffers (pH 2–9). Analogous sulfonamide derivatives show >10 mg/mL solubility in DMSO .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Morpholinyl-containing compounds often exhibit hydrolytic stability at pH 7.4 but degrade under acidic/alkaline conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-methylbenzenesulfonyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the sulfonyl group with methyl, carboxyl, or halogen substituents.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or in cytotoxicity screens (e.g., NCI-60 panel). Compare IC50 values. For example, sulfonamide groups in related compounds enhanced binding affinity by 3–5 fold versus methyl analogs .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess sulfonyl interactions with active-site residues.
Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma half-life, bioavailability (rodent models), and metabolite formation (LC-MS/MS). Morpholinyl groups often improve bioavailability but may form N-oxide metabolites .
- Tissue Distribution : Use radiolabeled compound (14C or 3H) to track accumulation in target organs.
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions .
Q. What advanced analytical methods are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions like m/z 500→382 (CE 25 eV).
- Validation Parameters : Include linearity (R2 >0.99), LOD (0.1 ng/mL), and recovery (>85%) per ICH guidelines. A related quinazolinamine achieved a linear range of 1–1000 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
